molecular formula C8H7ClN2O2S B585905 Diazoxide-d3 CAS No. 1432063-51-8

Diazoxide-d3

Cat. No.: B585905
CAS No.: 1432063-51-8
M. Wt: 233.69 g/mol
InChI Key: GDLBFKVLRPITMI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazoxide-d3 (Sch-6783-d3; SRG-95213-d3) is a deuterium-labeled analog of Diazoxide, a benzothiadiazine derivative and ATP-sensitive potassium (KATP) channel activator . It is primarily utilized in preclinical research as a stable isotopic tracer for pharmacokinetic and metabolic studies. Key properties include:

  • CAS Number: 1432063-51-8
  • Purity: >98%
  • Clinical Status: No development reported; restricted to research applications .
  • Mechanism: Retains the parent compound’s KATP channel activation, which inhibits insulin secretion, making it relevant for hyperinsulinism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazoxide-d3 involves the incorporation of deuterium atoms into the diazoxide molecule. One common method is the deuterium exchange reaction, where diazoxide is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Diazoxide-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups on the benzothiadiazine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry: Diazoxide-d3 is used in chemical research to study reaction mechanisms and pathways involving diazoxide. Its stable isotope labeling allows for precise tracking of the compound in complex reactions.

Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of diazoxide. It helps in understanding how the compound is processed in biological systems and its interaction with various biomolecules.

Medicine: this compound is valuable in medical research for studying the effects of diazoxide on insulin secretion and blood pressure regulation. It is used in preclinical studies to evaluate the efficacy and safety of diazoxide-based therapies.

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. Its stable isotope labeling aids in the accurate quantification and analysis of diazoxide in complex matrices .

Mechanism of Action

Diazoxide-d3 exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the opening of potassium channels, causing hyperpolarization of cell membranes. In pancreatic beta cells, this results in the inhibition of calcium influx and subsequent reduction in insulin secretion. In vascular smooth muscle cells, the opening of potassium channels leads to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazoxide (Parent Compound)

Parameter Diazoxide Diazoxide-d3
Structure 7-Chloro-3-methyl-1,2,4-benzothiadiazine-1,1-dioxide Deuterium-labeled at three positions (exact sites unspecified)
CAS Number 364-98-7 1432063-51-8
Pharmacological Use Therapeutic agent for hyperinsulinemia Research tool (internal standard, metabolic stability studies)
Metabolic Stability Susceptible to CYP450-mediated oxidation Enhanced metabolic stability due to deuterium substitution
Clinical Status FDA-approved Preclinical use only

Key Contrast: Deuterium labeling in this compound reduces metabolic clearance, extending its half-life in analytical assays compared to non-deuterated Diazoxide .

Structural Analogs: Chlorinated Benzothiadiazine Derivatives

lists two structurally related benzothiadiazine compounds:

Compound CAS Number Structural Difference Reported Applications
5,7-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine-1,1-dioxide 6059-27-4 Additional chlorine at position 5 Not specified in evidence; likely synthetic intermediate or impurity
7,8-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine-1,1-dioxide 31365-86-3 Chlorine at positions 7 and 8 Limited data; potential research chemical

Comparison with this compound :

  • Chlorine Substitution : Both analogs feature additional chlorine atoms, which may alter KATP channel binding affinity or specificity compared to this compound’s single chlorine at position 7 .

Comparison with Functionally Similar Deuterated Compounds

Diosmin-d3

Parameter Diosmin-d3 This compound
Structure Deuterated flavonoid glycoside Deuterated benzothiadiazine
CAS Number 520-27-4 1432063-51-8
Primary Use Venous insufficiency studies Hyperinsulinism/metabolic research
Isotopic Purpose Tracer for bioavailability studies Tracer for drug metabolism

Key Contrast : While both are deuterated, Diosmin-d3 is used in vascular research, whereas this compound targets metabolic pathways, reflecting divergent therapeutic niches .

Deferasirox-d4 and Deferiprone-d3

These deuterated iron chelators (CAS 1133425-75-8, 1346601-82-8) share isotopic labeling strategies with this compound but differ entirely in structure and function, emphasizing the versatility of deuterium in drug development.

Biological Activity

Diazoxide-d3 is a stable isotope-labeled derivative of diazoxide, primarily used as an internal standard in analytical chemistry, particularly for the quantification of diazoxide in biological samples. This compound exhibits significant biological activity, primarily through its mechanism as an activator of ATP-sensitive potassium (K_ATP) channels, which has implications in various physiological and pathological contexts.

This compound functions by activating sulfonylurea receptors (SUR1, SUR2A, and SUR2B) that are linked to K_ATP channels. This activation promotes potassium efflux from cells, leading to hyperpolarization of the cell membrane. Consequently, this prevents calcium influx into pancreatic beta-cells, inhibiting insulin release and resulting in increased blood glucose levels. This mechanism is crucial in managing conditions such as hyperinsulinemic hypoglycemia.

Key Findings on Biological Activity

  • Activation of K_ATP Channels : this compound has been shown to activate K_ATP channels with an effective concentration (EC50) of approximately 14.1 µM in HEK293 cells .
  • Inhibition of Insulin Release : It inhibits glucose-induced insulin secretion from isolated rat pancreatic beta-cells, demonstrating an inhibitory concentration (IC50) around 22.6 µM .
  • Vasodilatory Effects : The compound induces relaxation in isolated rat aortic rings precontracted with potassium chloride, with similar IC50 values .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound, diazoxide:

  • Absorption : Rapidly absorbed after oral administration.
  • Bioavailability : Approximately 91% in adults.
  • Half-Life : Ranges from 9.5 to 24 hours in children and 20 to 72 hours in adults .
  • Protein Binding : High protein binding (77% to 94%), which can be affected by renal function .

Clinical Applications

This compound is primarily utilized in research settings rather than direct clinical applications. However, its parent compound has been extensively studied for conditions like hyperinsulinemic hypoglycemia (HH). A systematic review indicated that diazoxide effectively manages HH but comes with potential side effects such as hypertrichosis and fluid retention .

Case Studies and Meta-Analyses

  • Efficacy in Hyperinsulinemic Hypoglycemia :
    • A meta-analysis involving 1142 patients showed diazoxide's efficacy in managing HH but highlighted the need for careful monitoring due to side effects .
    • Common adverse events included hypertrichosis (45%), fluid retention (20%), and gastrointestinal reactions (13%) .
  • Diazoxide-Unresponsive Hyperinsulinism :
    • Research indicates that certain mutations in the SUR1 gene can lead to diazoxide-unresponsive hyperinsulinism, necessitating alternative therapeutic strategies such as near-total pancreatectomy for affected patients .

Summary of Biological Activities

The following table summarizes the biological activities and effects of this compound:

Activity Effect Concentration (µM)
Activation of K_ATP ChannelsIncreases potassium effluxEC50 = 14.1
Inhibition of Insulin ReleaseReduces glucose-induced insulin secretionIC50 = 22.6
VasodilationInduces relaxation of vascular smooth muscleIC50 = 22.4

Q & A

Basic Research Questions

Q. How can researchers validate the purity and stability of Diazoxide-d3 in experimental setups?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify isotopic purity and detect degradation products. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 2^2H NMR) can confirm deuterium incorporation and structural integrity. Stability studies under varying storage conditions (temperature, pH) should be conducted, with data analyzed via kinetic modeling to predict shelf-life .

Q. What are best practices for synthesizing this compound with high isotopic purity?

Methodological Answer: Optimize deuteration using deuterated reagents (e.g., D2_2O or deuterium gas) under controlled catalytic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and intermediate characterization using Fourier-transform infrared spectroscopy (FTIR). Post-synthesis, employ column chromatography for purification and validate isotopic enrichment via isotopic ratio mass spectrometry (IRMS) .

Q. How should researchers design dose-response experiments for this compound in ATP-sensitive potassium channel studies?

Methodological Answer: Use patch-clamp electrophysiology to measure channel activity across a logarithmic concentration range (e.g., 1 nM to 100 µM). Include negative controls (e.g., unlabeled Diazoxide) and positive controls (e.g., known channel blockers). Normalize data to baseline activity and fit dose-response curves using nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values .

Advanced Research Questions

Q. How can contradictions in reported pharmacokinetic data for this compound across studies be resolved?

Methodological Answer: Perform meta-analysis to identify variability sources (e.g., species differences, administration routes). Replicate conflicting studies under standardized conditions, using ultra-high-resolution LC-MS/MS for plasma concentration measurements. Apply mixed-effects models to account for inter-study heterogeneity and validate findings with in silico pharmacokinetic simulations .

Q. What experimental considerations are critical for comparative studies between this compound and unlabeled Diazoxide?

Methodological Answer: Control for isotope effects by matching solvent systems and experimental temperatures. Use crossover study designs to minimize inter-subject variability in in vivo models. Analyze isotopic effects on binding affinity via isothermal titration calorimetry (ITC) and correlate with computational docking studies to assess structural impacts of deuteration .

Q. What strategies optimize data analysis for this compound’s metabolic stability in hepatic microsomal assays?

Methodological Answer: Quantify metabolite formation using time-lapsed LC-MS/MS with stable isotope-labeled internal standards. Apply Michaelis-Menten kinetics to estimate intrinsic clearance. Use principal component analysis (PCA) to identify metabolic pathways and compare with unlabeled Diazoxide to isolate isotope-specific effects .

Q. How can researchers address reproducibility challenges in this compound studies?

Methodological Answer: Standardize protocols using reference materials (e.g., USP-certified this compound) and publish full experimental details in supplementary materials (e.g., solvent batches, equipment calibration logs). Implement inter-laboratory validation studies and share raw data via open-access repositories to enable independent verification .

Q. What advanced techniques elucidate the mechanistic role of this compound in modulating mitochondrial ATP-sensitive potassium channels?

Methodological Answer: Combine fluorescence-based assays (e.g., TMRE for mitochondrial membrane potential) with this compound treatment in isolated mitochondria. Use CRISPR-edited cell lines to knockout channel subunits and assess rescue effects. Correlate findings with cryo-EM structural data to map deuterium’s impact on ligand-channel interactions .

Properties

IUPAC Name

7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBFKVLRPITMI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.